![molecular formula C11H14BrNO2 B11760153 [(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid
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Overview
Description
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid is an organic compound that features a brominated benzyl group attached to an ethyl-amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's potential biological activities, including:
- Anticancer Effects : Research indicates that [(4-Bromo-benzyl)-ethyl-amino]-acetic acid exhibits promising anticancer properties. It has been shown to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The brominated benzyl moiety enhances its binding affinity, potentially leading to more effective therapeutic agents against various cancer types .
- Anti-inflammatory Properties : The compound has also demonstrated anti-inflammatory effects in vitro. Its structural characteristics suggest that it may inhibit pro-inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
- Antimicrobial Activity : Preliminary evaluations suggest that this compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains. This aspect is particularly relevant in the context of increasing microbial resistance to conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the bromine atom is believed to enhance electrophilic character and reactivity in substitution reactions, which can lead to distinct pharmacological effects compared to its analogs. Comparative studies with similar compounds reveal that variations in substituents can significantly alter biological activity .
Case Studies
- Anticancer Activity Evaluation : A study assessed the effects of this compound on human breast cancer cell lines. The compound was found to inhibit cell proliferation effectively, comparable to standard chemotherapeutic agents like 5-fluorouracil. Molecular docking studies indicated favorable interactions with target proteins involved in cancer cell growth .
- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that the compound could reduce levels of pro-inflammatory cytokines in activated immune cells. This suggests a potential mechanism through which it exerts anti-inflammatory effects, warranting further exploration for therapeutic applications in inflammatory diseases .
- Antimicrobial Screening : The compound was tested against various bacterial strains, showing notable antibacterial activity comparable to established antibiotics like norfloxacin. This highlights its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amino and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-benzylamine: Lacks the acetic acid group, making it less versatile in certain reactions.
Ethyl-amino-acetic acid: Lacks the brominated benzyl group, reducing its potential for halogen bonding.
Benzyl-acetic acid: Lacks both the bromine and amino groups, limiting its reactivity.
Uniqueness
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid is unique due to the presence of both the brominated benzyl group and the ethyl-amino-acetic acid moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Biological Activity
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid, also known as 2-{(4-bromophenyl)methylamino}acetic acid, is a compound characterized by its unique structure that includes a bromobenzyl moiety attached to an ethylamino group and an acetic acid functional group. Its molecular formula is C10H12BrNO2, with a molecular weight of approximately 272.142 g/mol. The compound's distinctive features suggest potential biological activities worth exploring further.
- Molecular Weight : 272.142 g/mol
- Density : 1.489 g/cm³
- Solubility : Soluble in various organic solvents, enhancing its versatility for biological studies.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, its structural attributes suggest several potential pharmacological applications, particularly in the realm of neurotransmission and enzyme interaction.
- Neurotransmitter Interaction : The compound may exhibit binding affinity to neurotransmitter receptors or enzymes, which could influence neurotransmission processes.
- Enzyme Inhibition : Given its structural similarity to other bioactive compounds, it may possess inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain.
Synthesis and Evaluation
A study focused on synthesizing various derivatives of compounds similar to this compound highlighted its potential for further derivatization and biological evaluation. These investigations typically employ techniques such as:
- In vitro assays to evaluate cytotoxicity and selectivity against various cell lines.
- Binding affinity studies to determine interactions with specific receptors or enzymes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
4-Bromobenzoylacetamide | Contains an amide functional group | Potential anti-inflammatory properties |
2-(4-Bromophenyl)ethylamine | Lacks the acetic acid moiety | May exhibit different pharmacodynamics |
Ethyl 4-bromobenzoate | Ester instead of amine | Used primarily as an intermediate in synthesis |
2-(Benzylamino)acetic acid | Benzyl instead of bromo-substituted | Broader scope in biological applications |
The unique combination of ethylamine and acetic acid functionalities along with the bromobenzene substituent may enhance interactions with biological targets compared to other similar compounds, suggesting unique pharmacological effects worth exploring further.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylamino]acetic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
ZDIRBNCCJYKSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)CC(=O)O |
Origin of Product |
United States |
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